5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, commonly known as CHQ, is a heterocyclic compound that has been extensively studied due to its potential biomedical applications. It is a derivative of the quinazoline family and has been found to possess a range of biological activities, such as anti-inflammatory, antioxidant, and antitumor properties.
Scientific Research Applications
Chemical Synthesis
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is used as a precursor in chemical synthesis. Kafka et al. (2011) demonstrated its use in the Copper(I)-Catalyzed [3 + 2] Cycloaddition reaction to produce 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Klásek et al. (2020) explored its reaction with isothiocyanic acid to form various compounds, highlighting its versatility in chemical reactions (Klásek et al., 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione have shown potential in various applications. Colotta et al. (2012) discovered that its derivatives, particularly with a trifluoromethyl group, increased affinity and selectivity for AMPA and kainate receptors, indicating potential in neurological disorders treatment (Colotta et al., 2012). Tran et al. (2004) synthesized a series of these compounds showing significant antibacterial activity, representing a novel class of DNA gyrase inhibitors (Tran et al., 2004).
Oncology Research
Falsini et al. (2017) explored its use as a scaffold to develop inhibitors of tumor-associated human carbonic anhydrases IX and XII. This research points towards its potential application in cancer therapy (Falsini et al., 2017).
HIV Research
Gao et al. (2019) designed and synthesized derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, showcasing its potential in HIV treatment (Gao et al., 2019).
properties
IUPAC Name |
5-chloro-3-hydroxy-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBAHOOLQNKVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658686 | |
Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
CAS RN |
824983-79-1 | |
Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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